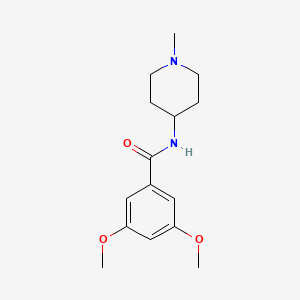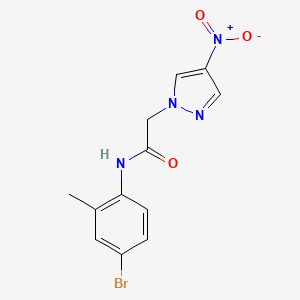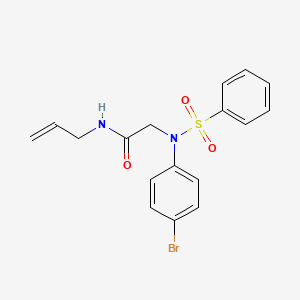![molecular formula C26H16Br2Cl2N2 B5104560 3,8-dibromo-4b,9b-bis(4-chlorophenyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5104560.png)
3,8-dibromo-4b,9b-bis(4-chlorophenyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-dibromo-4b,9b-bis(4-chlorophenyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole is a synthetic compound that belongs to the indole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3,8-dibromo-4b,9b-bis(4-chlorophenyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole is not fully understood. However, it is believed to exert its effects by interacting with specific cellular targets, such as enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, gene expression, and other cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3,8-dibromo-4b,9b-bis(4-chlorophenyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases. It has also been shown to modulate the activity of certain receptors, such as the serotonin and dopamine receptors. These effects can lead to changes in cellular signaling, neurotransmitter release, and other physiological processes.
実験室実験の利点と制限
One of the main advantages of using 3,8-dibromo-4b,9b-bis(4-chlorophenyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve significant effects on cellular processes. However, one of the main limitations of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 3,8-dibromo-4b,9b-bis(4-chlorophenyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole. One area of interest is the development of more efficient and scalable synthesis methods to enable larger-scale production of this compound. Another area of interest is the identification of its cellular targets and the elucidation of its mechanism of action. Additionally, there is potential for the development of new drug candidates based on the structure of this compound, which could have significant therapeutic applications in various diseases.
合成法
The synthesis of 3,8-dibromo-4b,9b-bis(4-chlorophenyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole involves a multi-step process that requires the use of various reagents and solvents. The most commonly used method involves the reaction of 4-chloroaniline, 2-bromo-1H-indole, and 1,4-dibromobutane in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain the final product in high yield and purity.
科学的研究の応用
3,8-dibromo-4b,9b-bis(4-chlorophenyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its anticancer, antiviral, and anti-inflammatory properties. In biochemistry, it has been used as a tool to study the structure and function of proteins and enzymes. In pharmacology, it has been evaluated for its potential as a drug candidate for various diseases.
特性
IUPAC Name |
3,8-dibromo-4b,9b-bis(4-chlorophenyl)-5,10-dihydroindolo[3,2-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Br2Cl2N2/c27-17-5-11-23-21(13-17)25(15-1-7-19(29)8-2-15)26(32-23,16-3-9-20(30)10-4-16)22-14-18(28)6-12-24(22)31-25/h1-14,31-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMFZIRBOYUMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C23C4=C(C=CC(=C4)Br)NC2(C5=C(N3)C=CC(=C5)Br)C6=CC=C(C=C6)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Br2Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-bromophenyl)-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)acrylamide](/img/structure/B5104485.png)
![2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5104496.png)
![N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5104499.png)

![3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde](/img/structure/B5104519.png)




![1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione](/img/structure/B5104557.png)

![(2E)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-propen-1-amine](/img/structure/B5104572.png)
![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5104580.png)